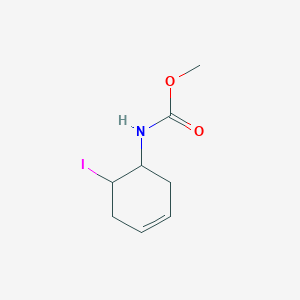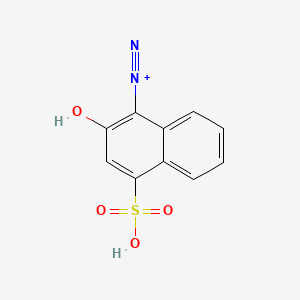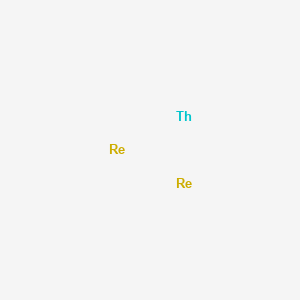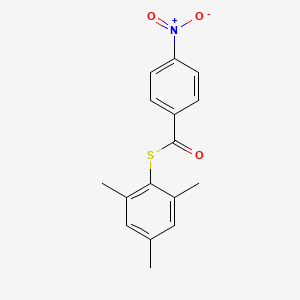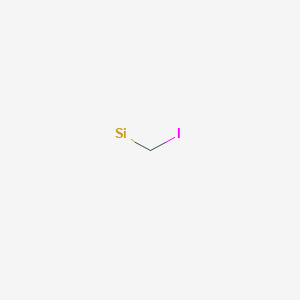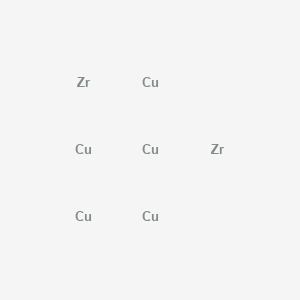
Copper--zirconium (5/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–zirconium (5/2) is an intermetallic compound composed of copper and zirconium. This compound is part of the broader family of copper-zirconium alloys, which are known for their unique properties such as high strength, excellent corrosion resistance, and good thermal and electrical conductivity. These properties make copper–zirconium (5/2) a valuable material in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Copper–zirconium (5/2) can be synthesized through various methods, including the sol-gel technique and high-temperature solid-state reactions. In the sol-gel method, copper and zirconium precursors are mixed in a solution, followed by gelation and calcination to form the desired compound . High-temperature solid-state reactions involve heating a mixture of copper and zirconium powders at elevated temperatures to induce the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of copper–zirconium (5/2) typically involves melting and casting processes. The raw materials, copper and zirconium, are melted together in a furnace and then cast into molds to form ingots. These ingots are subsequently processed through various mechanical and thermal treatments to achieve the desired microstructure and properties .
化学反应分析
Types of Reactions: Copper–zirconium (5/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the specific reagents and conditions employed .
科学研究应用
Copper–zirconium (5/2) has a wide range of scientific research applications due to its unique properties:
作用机制
The mechanism by which copper–zirconium (5/2) exerts its effects is primarily through its catalytic activity and interaction with other molecules. The compound’s surface properties and the presence of active sites facilitate various chemical reactions. For instance, in catalytic applications, copper–zirconium (5/2) provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Copper–zirconium (5/2) can be compared with other similar compounds such as copper-zinc, copper-titanium, and copper-nickel alloys. These compounds share some common properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics:
Copper-zinc: Known for its excellent machinability and use in brass production.
Copper-titanium: Noted for its high strength and use in aerospace applications.
Copper-nickel: Valued for its resistance to seawater corrosion and use in marine applications.
Copper–zirconium (5/2) stands out due to its unique combination of properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
12159-10-3 |
|---|---|
分子式 |
Cu5Zr2 |
分子量 |
500.18 g/mol |
IUPAC 名称 |
copper;zirconium |
InChI |
InChI=1S/5Cu.2Zr |
InChI 键 |
SVTQCBSFWVYLLO-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


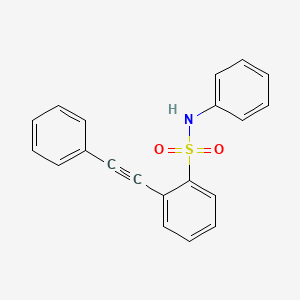
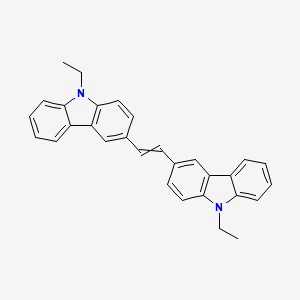
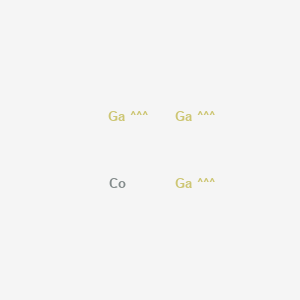
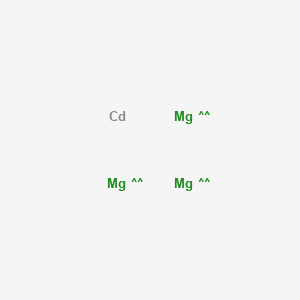

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

